4-(4-Bromophenyl)thiazole-2-carboxylic acid
Overview
Description
4-(4-Bromophenyl)thiazole-2-carboxylic acid is a chemical compound characterized by a bromophenyl group attached to a thiazole ring, which in turn is substituted with a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities .
Mode of Action
Thiazole compounds, in general, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-(4-Bromophenyl)thiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in phosphorylation processes. By inhibiting these enzymes, this compound can modulate signaling pathways and affect cellular functions. Additionally, this compound can bind to proteins, altering their conformation and activity. These interactions highlight the importance of this compound in regulating biochemical processes and its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These effects on cellular processes underscore the potential of this compound as a research tool and therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions highlight the versatility of this compound in modulating biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for researchers using this compound in their studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects. These dosage effects are critical for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production. Understanding these metabolic pathways is essential for elucidating the biological effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, making it an important factor to consider in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)thiazole-2-carboxylic acid typically involves the following steps:
Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenating agent.
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution, where bromine is added to the benzene ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under specific conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the thiazole ring or the bromophenyl group.
Substitution: Substitution reactions can introduce different substituents on the thiazole ring or the bromophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions often use bromine (Br2) or other halogenating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring or bromophenyl group.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-Bromophenyl)thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(4-Bromophenyl)thiazole-2-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
4-Bromophenol: Similar in having a bromophenyl group but lacks the thiazole ring.
4-Bromophenylacetic acid: Similar in having a bromophenyl group but has an acetic acid moiety instead of a thiazole ring.
4-Bromothiazole: Similar in having a thiazole ring but lacks the carboxylic acid group.
These compounds differ in their chemical structure and properties, leading to different applications and biological activities.
Properties
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOVEPJNODGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653783 | |
Record name | 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-94-5 | |
Record name | 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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